4-Ethoxy-1-methylpyrimidin-2(1h)-one
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Overview
Description
4-Ethoxy-1-methylpyrimidin-2(1h)-one is a heterocyclic organic compound that belongs to the pyrimidinone family. This compound is characterized by a pyrimidine ring substituted with an ethoxy group at the 4-position and a methyl group at the 1-position. Pyrimidinones are known for their diverse biological activities and are often used as building blocks in pharmaceutical and agrochemical industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-1-methylpyrimidin-2(1h)-one typically involves the condensation of ethyl acetoacetate with urea under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the pyrimidinone ring. The reaction conditions often include heating the mixture to reflux and using a solvent such as ethanol or water.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-1-methylpyrimidin-2(1h)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidinone derivatives.
Reduction: Reduction reactions can yield dihydropyrimidinone derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidinones, which can have different biological and chemical properties.
Scientific Research Applications
4-Ethoxy-1-methylpyrimidin-2(1h)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor antagonists.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Ethoxy-1-methylpyrimidin-2(1h)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor-mediated pathways, it can act as an antagonist or agonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-1-methylpyrimidin-2(1h)-one: Similar structure but with a methoxy group instead of an ethoxy group.
4-Ethyl-1-methylpyrimidin-2(1h)-one: Similar structure but with an ethyl group instead of an ethoxy group.
1-Methylpyrimidin-2(1h)-one: Lacks the ethoxy group at the 4-position.
Uniqueness
4-Ethoxy-1-methylpyrimidin-2(1h)-one is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This substitution can enhance its solubility, stability, and interaction with molecular targets compared to its analogs.
Properties
CAS No. |
6220-46-8 |
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Molecular Formula |
C7H10N2O2 |
Molecular Weight |
154.17 g/mol |
IUPAC Name |
4-ethoxy-1-methylpyrimidin-2-one |
InChI |
InChI=1S/C7H10N2O2/c1-3-11-6-4-5-9(2)7(10)8-6/h4-5H,3H2,1-2H3 |
InChI Key |
LVHVTYQPRMNICT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=O)N(C=C1)C |
Origin of Product |
United States |
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